molecular formula C17H18N4O4 B2600724 7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 879071-39-3

7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2600724
CAS RN: 879071-39-3
M. Wt: 342.355
InChI Key: RLNVIYHAHOXYKI-UHFFFAOYSA-N
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Description

The compound “7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure analysis would require more specific information such as spectroscopic data (NMR, IR, MS) or X-ray crystallography data. These data would provide information about the connectivity of the atoms, the presence of functional groups, and the overall 3D structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds with complex structures similar to "7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione" often exhibit unique biological activities which could be harnessed for therapeutic purposes. For instance, the pharmacological review of Chlorogenic acid underscores its potential in treating a myriad of conditions due to its antioxidant, anti-inflammatory, and CNS stimulant properties (Naveed et al., 2018). Such compounds could be studied for their effects on central nervous system disorders, offering a basis for developing novel CNS-acting drugs (Saganuwan, 2017).

Environmental Science

The presence and effects of similar complex organic molecules in the environment, particularly as pollutants, have been extensively studied. For example, research on the environmental fate of alkylphenols and their ethoxylates highlights the persistence and bioaccumulation potential of synthetic organic compounds (Ying et al., 2002). Understanding the behavior of such compounds in aquatic environments could inform the development of more environmentally friendly chemicals with reduced persistence and toxicity.

Polymer Science

The development and application of epoxy polymers and composites as potential anticorrosive coatings for carbon steel in marine environments demonstrate the relevance of complex organic molecules in material science (Hsissou, 2021). Compounds with specific functional groups, similar to the one mentioned, could be explored for their utility in enhancing the properties of polymers, contributing to the development of materials with superior performance and durability.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal uses, future research could involve further pharmacological testing, toxicity studies, and clinical trials .

properties

IUPAC Name

7-[(3-ethylphenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-3-10-5-4-6-11(7-10)24-9-12-8-21-13-14(18-17(21)25-12)20(2)16(23)19-15(13)22/h4-7,12H,3,8-9H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNVIYHAHOXYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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